N-(2-Aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide
CAS No.: 919772-43-3
Cat. No.: VC16929528
Molecular Formula: C17H19FN2O3
Molecular Weight: 318.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919772-43-3 |
|---|---|
| Molecular Formula | C17H19FN2O3 |
| Molecular Weight | 318.34 g/mol |
| IUPAC Name | N-(2-aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide |
| Standard InChI | InChI=1S/C17H19FN2O3/c1-22-16-10-14(5-6-15(16)17(21)20-8-7-19)23-11-12-3-2-4-13(18)9-12/h2-6,9-10H,7-8,11,19H2,1H3,(H,20,21) |
| Standard InChI Key | XSBIBRSPURAVJY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)OCC2=CC(=CC=C2)F)C(=O)NCCN |
Introduction
Chemical Structure and Physicochemical Properties
N-(2-Aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide features a benzamide backbone substituted at the 2-position with a methoxy group and at the 4-position with a 3-fluorobenzyl ether moiety, linked to a 2-aminoethyl side chain. The fluorine atom introduces electronegativity, potentially enhancing binding interactions in biological systems, while the aminoethyl group contributes to solubility and reactivity.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈FN₂O₃ |
| Molecular Weight | 329.34 g/mol |
| Solubility | Soluble in DMSO, methanol |
| LogP (Predicted) | 2.1 ± 0.3 |
| Hydrogen Bond Donors | 2 (amide NH, amino NH₂) |
| Hydrogen Bond Acceptors | 5 (amide O, ether O, methoxy O) |
The compound’s moderate lipophilicity (LogP ~2.1) suggests balanced membrane permeability and aqueous solubility, favorable for drug-like properties. The presence of multiple hydrogen bond donors and acceptors may facilitate interactions with biological targets such as enzymes or receptors.
Synthesis and Manufacturing
The synthesis of N-(2-Aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide likely involves multi-step organic reactions, drawing parallels to methodologies used for analogous benzamides. A proposed pathway includes:
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Etherification: 4-Hydroxy-2-methoxybenzoic acid reacts with 3-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form 4-[(3-fluorophenyl)methoxy]-2-methoxybenzoic acid.
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Amide Coupling: The carboxylic acid intermediate is activated using EDCl/HOBt and coupled with ethylenediamine to yield the final product.
Critical Reaction Parameters:
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Temperature: 0–25°C for amide coupling to minimize side reactions.
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Solvent: Anhydrous DMF or dichloromethane to enhance reactivity.
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Purification: Column chromatography or recrystallization to achieve >95% purity.
| Hazard Category | Precautionary Measures |
|---|---|
| Skin/Irritation | Wear nitrile gloves; use fume hood |
| Environmental Toxicity | Avoid aqueous discharge |
| Storage | -20°C under inert atmosphere |
Recent Advances and Future Directions
Recent patents (e.g., WO2023056345A1) highlight growing interest in fluorinated benzamides for oncology, suggesting this compound could be a candidate for kinase-targeted drug discovery. Further research should prioritize:
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In Vitro Screening: Assess activity against cancer cell lines and microbial strains.
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ADMET Profiling: Evaluate pharmacokinetics and metabolic stability.
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Structural Optimization: Modify the aminoethyl chain to enhance target selectivity.
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